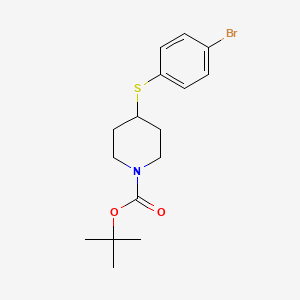

tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-bromophenyl)sulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2S/c1-16(2,3)20-15(19)18-10-8-14(9-11-18)21-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOAAIWOHGSKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471956 | |

| Record name | tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188527-03-9 | |

| Record name | tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Nucleophilic Substitution on 4-Halopiperidine Derivatives

One common approach is the reaction of tert-butyl 4-halopiperidine-1-carboxylate (e.g., 4-bromomethyl or 4-chloromethyl derivatives) with a thiolate nucleophile derived from 4-bromophenyl thiol or its equivalent.

- Reaction conditions:

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to generate the thiolate anion in situ.

- Temperature: Typically 60°C to 80°C for 12–24 hours to ensure complete substitution.

- Example:

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate reacted with 4-bromophenyl thiol in the presence of NaH in DMF at 60°C for 24 hours yields tert-butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate after purification.

Oxidation and Further Functionalization (Optional)

In some synthetic routes, the thioether intermediate can be oxidized to the corresponding sulfone using oxidants such as 3-chloroperbenzoic acid (m-CPBA). This step is useful for further derivatization or to modify biological activity.

- Oxidation conditions:

- Reagent: m-CPBA in dichloromethane (DCM) at 0°C to room temperature.

- Time: 1–3 hours.

- This oxidation step is reported in the synthesis of related sulfonyl piperidine carbamates.

Protection and Deprotection Steps

- The Boc group is introduced to protect the piperidine nitrogen, typically by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) in dichloromethane at 0°C to room temperature.

- Deprotection, if needed, is performed using trifluoroacetic acid (TFA) in dichloromethane at room temperature for 1–2 hours.

Representative Reaction Scheme

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate + 4-bromophenyl thiol, NaH, DMF, 60°C, 24 h | Nucleophilic substitution to form thioether | 70–85% (typical) |

| 2 (optional) | m-CPBA, DCM, 0°C to RT, 1–3 h | Oxidation to sulfone derivative | 80–90% |

| 3 | Boc2O, NEt3, DCM, 0°C to RT, 18 h | Boc protection of piperidine nitrogen | >90% |

Analytical and Characterization Data

- NMR Spectroscopy:

- ^1H NMR and ^13C NMR confirm the presence of Boc group, piperidine ring, and aromatic bromophenylthio substituent.

- Characteristic chemical shifts for Boc tert-butyl group around δ 1.4 ppm (singlet) in ^1H NMR.

- Aromatic protons of 4-bromophenyl group appear between δ 7.0–7.5 ppm.

- Purity:

- High-performance liquid chromatography (HPLC) purity typically >97%.

- Melting Point:

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | 4-bromophenyl thiol, NaH, DMF | 60°C, 24 h | Straightforward, good yields | Requires handling of thiols and strong base |

| Oxidation to sulfone | Thioether intermediate | m-CPBA, DCM | 0–25°C, 1–3 h | Enables further functionalization | Additional step, potential overoxidation |

| Boc protection | Piperidine amine | Boc2O, NEt3, DCM | 0–25°C, 18 h | Protects amine for further reactions | Requires deprotection for final use |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromine atom, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

a. Synthesis of Antidepressants

One of the notable applications of tert-butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate is in the synthesis of vortioxetine, an antidepressant drug. Vortioxetine is known for its multimodal action on serotonin receptors and has been explored for treating major depressive disorder and generalized anxiety disorder. The synthesis involves using this compound as an intermediate, which undergoes palladium-catalyzed coupling reactions to yield the final product .

b. Anticancer Research

Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. The incorporation of the bromophenyl group in this compound may enhance its interaction with specific biological targets involved in cancer cell proliferation. Studies have shown that modifications to piperidine structures can lead to increased cytotoxicity against various cancer cell lines .

Case Study 1: Synthesis Optimization for Vortioxetine

A study focused on optimizing the synthesis pathway for vortioxetine highlighted the efficiency of using this compound as a precursor. The researchers employed various palladium catalysts to enhance yield and purity, achieving a final product with a yield exceeding 70% .

Case Study 2: Biological Activity Assessment

In another study, researchers evaluated the biological activity of piperidine derivatives, including those derived from this compound. The results indicated promising activity against certain cancer cell lines, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the bromophenylthio group suggests potential interactions with sulfur-containing biomolecules .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their properties based on available evidence:

Reactivity and Functional Group Analysis

- Target Compound : The 4-bromophenylthio group enables participation in Suzuki-Miyaura cross-coupling reactions (via the bromine atom) and oxidation to sulfoxides/sulfones (via the thioether). The tert-butyl carbamate provides steric protection for the piperidine nitrogen .

- Aliphatic Bromoalkyl Analogs (e.g., tert-Butyl 4-(4-bromobutyl)...) : The bromine in these compounds is more susceptible to nucleophilic substitution (e.g., SN2 reactions), facilitating alkylation or chain elongation .

- Pyrazole-Containing Analog : The bromine on the pyrazole ring may undergo regioselective cross-coupling, while the heteroaromatic system enhances binding to biological targets .

- Ketone-Functionalized Analog : The ketone group offers a site for reductive amination or Grignard reactions, expanding its utility in multi-step syntheses .

Physicochemical Properties

- Lipophilicity : The target compound’s bromophenylthio group increases logP compared to aliphatic bromoalkyl analogs, suggesting lower aqueous solubility.

- Thermal Stability : Thioethers generally exhibit lower melting points than ethers due to weaker dipole-dipole interactions, though steric bulk from the tert-butyl group may counteract this trend.

Biological Activity

Overview

tert-Butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of 372.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Target Interactions

The compound is structurally similar to other piperidine derivatives, notably Niraparib , a known poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors play a crucial role in cancer therapy by interfering with the DNA repair mechanisms in cancer cells, particularly those with BRCA mutations .

Mode of Action

The primary mechanism involves binding to the active sites of enzymes such as PARP, inhibiting their activity, and leading to an accumulation of DNA damage in cells. This accumulation can induce apoptosis in cancer cells, thereby inhibiting their proliferation .

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling Pathways : It has been shown to modulate pathways involved in cell survival and proliferation.

- Gene Expression : The compound can alter gene expression profiles associated with cell cycle regulation and apoptosis.

- Metabolic Processes : It affects cellular metabolism, potentially leading to metabolic stress in cancer cells .

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Niraparib | Similar piperidine structure | PARP inhibitor | Approved for clinical use in BRCA-mutated cancers |

| tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | Bromomethyl instead of bromophenylthio | Moderate cytotoxicity | Investigated for similar applications |

| tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | Stereochemical variant | Intermediate for Niraparib synthesis | Potentially less active than its analogs |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

- In Vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and ovarian cancer models. IC50 values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- In Vivo Models : Animal studies showed that administration of this compound led to reduced tumor growth rates in xenograft models, supporting its potential as an anti-cancer agent .

- Mechanistic Insights : Molecular dynamics simulations have provided insights into the binding interactions between the compound and PARP enzymes, revealing critical hydrophobic contacts that stabilize the complex .

Q & A

Basic: What are the recommended synthetic routes and purification methods for tert-butyl 4-((4-bromophenyl)thio)piperidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Piperidine Core Functionalization : Introduce the thioether group via nucleophilic substitution between 4-bromothiophenol and a piperidine derivative (e.g., tert-butyl 4-bromopiperidine-1-carboxylate) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during synthesis .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended for isolating the final product. Purity should be verified via HPLC (>95%) and NMR .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., C₁₆H₂₂BrNO₂S: calculated [M+H]⁺ = 378.0563) .

- Elemental Analysis : Ensure C, H, N, and S content aligns with theoretical values .

Advanced: How can mechanistic insights be gained during the synthesis of this compound?

Methodological Answer:

To resolve reaction inefficiencies or side products:

Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify intermediates.

Computational Modeling : Use DFT calculations to predict transition states and optimize reaction pathways (e.g., sulfur nucleophilicity in thioether formation) .

Isotopic Labeling : Track sulfur incorporation using ³⁴S-labeled reagents to confirm reaction mechanisms .

Advanced: What strategies are used to evaluate the biological activity of this compound?

Methodological Answer:

For drug discovery applications:

In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.

- Cellular Uptake : Use radiolabeled (e.g., ¹⁴C) analogs to quantify permeability in Caco-2 cells .

Target Identification : Perform pull-down assays with biotinylated derivatives or molecular docking studies to predict protein interactions .

Toxicity Screening : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays .

Advanced: How should researchers address discrepancies in safety data across different sources?

Methodological Answer:

Conflicting GHS classifications (e.g., acute toxicity in vs. no classification in ) require:

Cross-Referencing : Compare SDS from multiple suppliers (e.g., Key Organics vs. ALADDIN SCIENTIFIC) .

Experimental Validation : Conduct acute toxicity tests (OECD 423) on rodents for oral/dermal exposure.

Regulatory Consultation : Align with REACH or EPA guidelines if industrial scaling is planned .

Advanced: How can ecological risks be assessed when toxicity data are unavailable?

Methodological Answer:

If ecotoxicity data are lacking (as noted in ):

Read-Across Models : Use data from structurally similar compounds (e.g., tert-butyl piperidine derivatives) to estimate persistence or bioaccumulation.

QSAR Predictions : Apply software like EPI Suite to predict log Kow or biodegradability.

Precautionary Measures : Implement waste neutralization (e.g., oxidation of sulfur groups) and secure disposal via licensed facilities .

Advanced: What are the best practices for optimizing reaction yields and minimizing byproducts?

Methodological Answer:

Catalyst Screening : Test Pd/C or CuI for coupling reactions to enhance sulfur incorporation .

Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.

Temperature Control : Use microwave-assisted synthesis to accelerate reactions and improve selectivity .

Basic: What analytical methods are suitable for quantifying this compound in mixtures?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm (mobile phase: acetonitrile/water, 70:30).

- GC-MS : Derivatize the compound with BSTFA to improve volatility .

- TLC : Monitor reactions using silica plates (hexane:ethyl acetate = 3:1, Rf ≈ 0.5) .

Advanced: How can the compound’s stability under varying storage conditions be evaluated?

Methodological Answer:

Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

Analytical Monitoring : Track decomposition via HPLC peak area reduction.

Stabilizers : Add antioxidants (e.g., BHT) if sulfur oxidation is observed .

Advanced: What experimental approaches are used to study interactions with biological macromolecules?

Methodological Answer:

Surface Plasmon Resonance (SPR) : Immobilize proteins on chips to measure binding affinity (KD).

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.